![molecular formula C7H6ClNOS B3141595 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one CAS No. 480452-46-8](/img/structure/B3141595.png)
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one
概要
説明
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chlorine atom and the dihydrobenzo[d]thiazol-5(4H)-one core structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
作用機序
Target of Action
Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .
Mode of Action
Related benzo[d]thiazole derivatives have shown promising quorum-sensing inhibitory activities . They bind to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing .
Biochemical Pathways
Related compounds have been found to inhibit the lasb system in pseudomonas aeruginosa , which is involved in quorum sensing pathways that respond to external factors and coordinate host toxic behaviors .
Result of Action
Related compounds have shown to inhibit the growth of pseudomonas aeruginosa and reduce biofilm formation .
Action Environment
It’s known that environmental factors such as nutrient availability and defense mechanisms can influence the action of compounds that target quorum sensing pathways .
生化学分析
Biochemical Properties
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria by binding to the LasR system, which is crucial for bacterial communication and virulence . This interaction disrupts the signaling pathways, thereby reducing the pathogenicity of the bacteria.
Cellular Effects
The effects of this compound on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Studies have shown that it can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced tumor growth . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby disrupting the energy balance within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with the LasR system in bacteria inhibits the enzyme’s ability to bind to its natural ligand, thereby blocking the quorum sensing pathway . This inhibition leads to a decrease in the expression of virulence factors, making the bacteria less pathogenic. Additionally, in cancer cells, it has been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation rate of the compound can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been shown to effectively inhibit bacterial quorum sensing and reduce tumor growth without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby disrupting normal cellular metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, influencing its function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, which are involved in its metabolism and excretion.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Formation of substituted benzo[d]thiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
科学的研究の応用
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly targeting tyrosinase and other enzymes involved in melanin synthesis.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other heterocyclic compounds.
類似化合物との比較
Similar Compounds
5-chloro-2,3-dihydrobenzo[d]thiazol-2-yl derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities.
2-amino-6-chlorobenzothiazole: This compound has a similar benzothiazole core but with an amino group instead of a carbonyl group, resulting in different chemical reactivity and applications.
Uniqueness
2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research.
特性
IUPAC Name |
2-chloro-6,7-dihydro-4H-1,3-benzothiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPPULZQIJSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Exo-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)


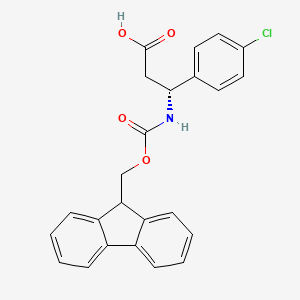

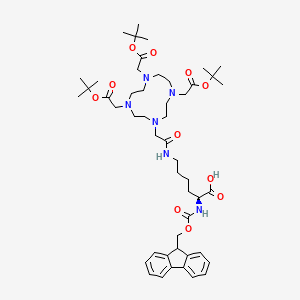
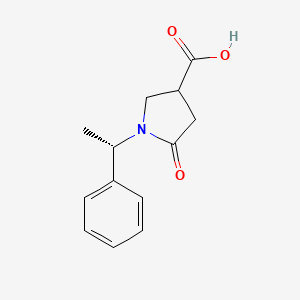

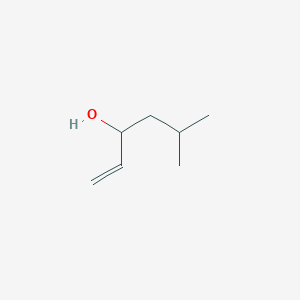
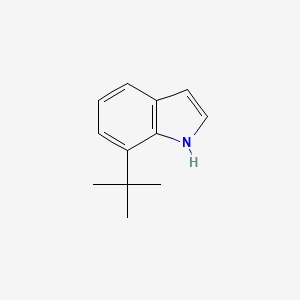

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B3141621.png)
